molecular formula C16H13ClN4S B2357129 4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine CAS No. 551921-12-1

4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine

Cat. No. B2357129
CAS RN: 551921-12-1
M. Wt: 328.82
InChI Key: ZLPHYQNITPRJNB-JAIQZWGSSA-N
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Description

4-(4-Chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine, also known as 4-(4-chlorophenyl)-N-(1-pyridin-4-ylethylideneamino)-1,3-thiazol-2-amine or 4-CPP-NPEA, is an organic compound with a wide range of applications in scientific research. It is a derivative of thiazole, a heterocyclic compound with a five-membered ring structure consisting of one sulfur atom and four carbon atoms. 4-CPP-NPEA is a member of the family of thiazole derivatives known as thiadiazoles, and is used in a variety of research applications, including as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a tool for studying the effects of thiazole derivatives on biological systems.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds structurally related to 4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine have shown promise in antimicrobial and antifungal applications. Notably, derivatives of this compound have demonstrated substantial antifungal and antibacterial activities. For instance, various synthesized derivatives exhibited excellent antifungal and antibacterial properties, underscoring their potential in addressing infections caused by resistant strains of bacteria and fungi (Narayana et al., 2007).

Another study focused on the antimicrobial evaluation of newly synthesized derivatives, revealing moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as significant antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018). The antimicrobial efficacy of these derivatives emphasizes their potential in developing new therapeutic agents against various microbial infections.

Quantum Chemical Studies and Material Science

In the realm of material science and quantum chemical studies, compounds similar to this compound have been explored for their corrosion inhibition properties. A study employing density functional theory (DFT) calculations and molecular dynamics simulations demonstrated the promising corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion (Kaya et al., 2016). This highlights the compound's potential utility in protecting metals from corrosion, thereby extending their lifespan in industrial applications.

Structural and Conformational Analysis

The structural and conformational properties of thiazole derivatives have also been a subject of research. Studies involving X-ray diffraction, FT-IR, NMR, and mass spectral analysis have provided insights into the molecular structure, stability, and intermolecular interactions of these compounds (Nadaf et al., 2019). Understanding these properties is crucial for designing compounds with desired chemical and physical characteristics for various industrial and pharmaceutical applications.

properties

IUPAC Name

4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4S/c1-11(12-6-8-18-9-7-12)20-21-16-19-15(10-22-16)13-2-4-14(17)5-3-13/h2-10H,1H3,(H,19,21)/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPHYQNITPRJNB-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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